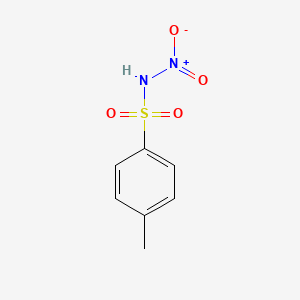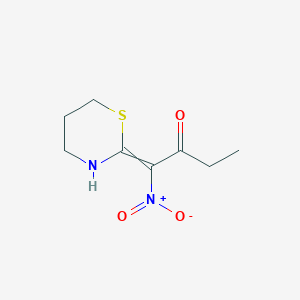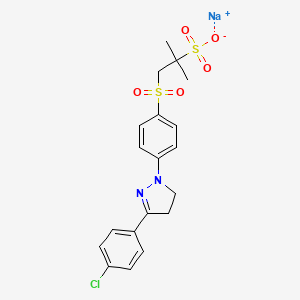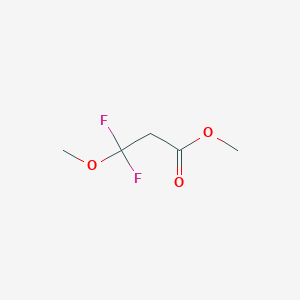
9H-Xanthene-1-acetic acid, 9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthene-1-acetic acid, 9-oxo- is a compound belonging to the xanthone family, characterized by a dibenzo-γ-pyrone framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-1-acetic acid, 9-oxo- can be achieved through several methods. One common approach involves the classical and modified Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride, which produces xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production methods for 9H-Xanthene-1-acetic acid, 9-oxo- often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave heating to accelerate the reaction process and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Xanthene-1-acetic acid, 9-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of 9H-Xanthene-1-acetic acid, 9-oxo- include ytterbium, palladium, ruthenium, and copper catalysts . Reaction conditions often involve the use of solvents such as dichloromethane and tetrahydrofuran, which are purified to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of 9H-Xanthene-1-acetic acid, 9-oxo- include various substituted xanthones, which exhibit enhanced biological activities. For example, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one has shown potent inhibitory activities against certain cancer cell lines .
Aplicaciones Científicas De Investigación
9H-Xanthene-1-acetic acid, 9-oxo- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other biologically active xanthone derivatives . In biology, it has been studied for its role in modulating calcium signaling and fluid secretion in salivary glands . In medicine, it has shown potential as a vascular disrupting agent targeting tumor blood vessels . Additionally, it has applications in the industry for the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
The mechanism of action of 9H-Xanthene-1-acetic acid, 9-oxo- involves its ability to target specific molecular pathways. For instance, it acts as a vascular disrupting agent by increasing the permeability of tumor endothelial cells, which may involve the release of vasoactive mediators such as tumor necrosis factor . This increased permeability allows for better delivery of anticancer treatments to the tumor site.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 9H-Xanthene-1-acetic acid, 9-oxo- include other xanthone derivatives such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid . These compounds share the xanthone scaffold but differ in their substituents, leading to variations in their biological activities.
Uniqueness: What sets 9H-Xanthene-1-acetic acid, 9-oxo- apart from other similar compounds is its specific ability to act as a vascular disrupting agent, making it a promising candidate for cancer therapy . Its unique structure and reactivity also contribute to its diverse applications in scientific research and industry.
Propiedades
Número CAS |
59292-04-5 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-(9-oxoxanthen-1-yl)acetic acid |
InChI |
InChI=1S/C15H10O4/c16-13(17)8-9-4-3-7-12-14(9)15(18)10-5-1-2-6-11(10)19-12/h1-7H,8H2,(H,16,17) |
Clave InChI |
RBRKQSDAFTVFQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)




![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
